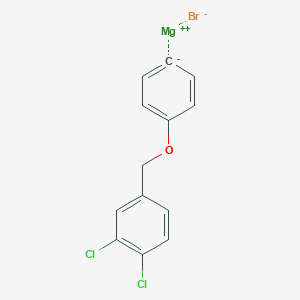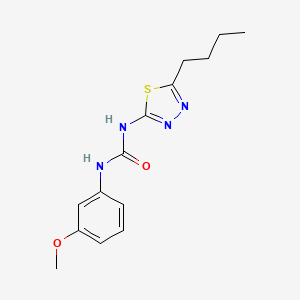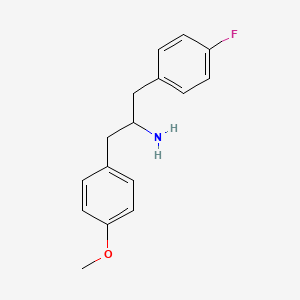
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene intermediates.
Reduction: The nitrostyrene intermediates are then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine product.
Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and transporters. It may act as a modulator of neurotransmitter release, reuptake, or receptor binding, leading to various physiological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanamine: Similar structure but with a shorter ethylamine chain.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-2-amine: Similar structure but with the methoxy group in a different position.
Uniqueness
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific combination of fluorine and methoxy substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of these groups can affect the compound’s pharmacokinetics, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C16H18FNO |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)11-15(18)10-12-2-6-14(17)7-3-12/h2-9,15H,10-11,18H2,1H3 |
Clé InChI |
JPJQOALHRVTKIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


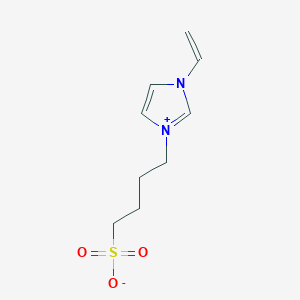
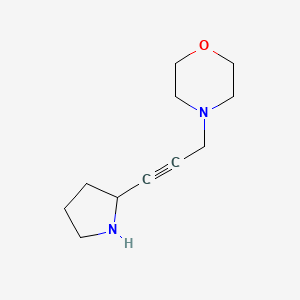


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
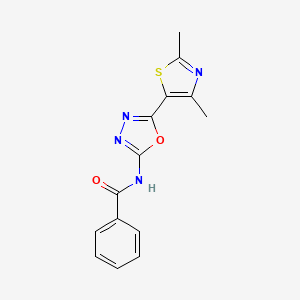
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)


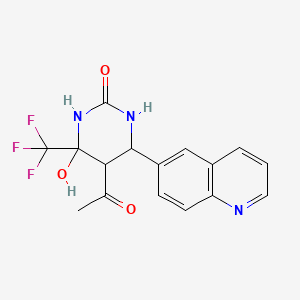

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
